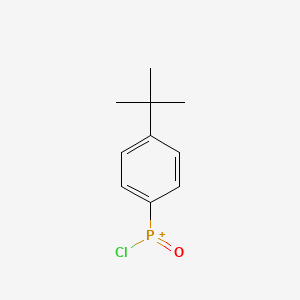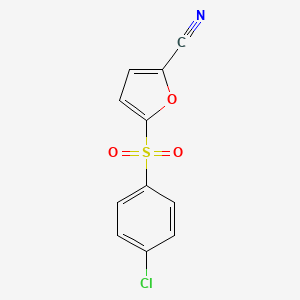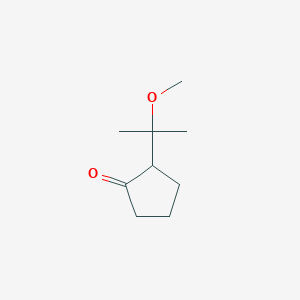
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is an organic compound with a unique structure that includes a naphthalene ring system with three hydroxyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 1,2-dihydronaphthalene to form the dihydro derivative, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to remove hydroxyl groups or alter the ring structure.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of partially or fully reduced naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
科学研究应用
Chemistry
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated aromatic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal properties are being explored, particularly its antioxidant activity due to the presence of multiple hydroxyl groups. It may have applications in developing new therapeutic agents for diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups provide sites for further chemical modifications, making it a versatile intermediate in various manufacturing processes.
作用机制
The mechanism by which (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
相似化合物的比较
Similar Compounds
1,2-Dihydronaphthalene-1,2-diol: Lacks the third hydroxyl group, making it less versatile in certain reactions.
1,2,3-Trihydroxynaphthalene: Has hydroxyl groups at different positions, leading to different chemical behavior.
Naphthalene-1,2,6-triol: Similar structure but without the dihydro component, affecting its reactivity.
Uniqueness
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is unique due to its specific arrangement of hydroxyl groups and the presence of the dihydro component. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
属性
CAS 编号 |
76561-87-0 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dihydronaphthalene-1,2,6-triol |
InChI |
InChI=1S/C10H10O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,9-13H/t9-,10-/m1/s1 |
InChI 键 |
OARJBJNIGDACMF-NXEZZACHSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2)O)[C@H]([C@@H]1O)O |
规范 SMILES |
C1=CC2=C(C=CC(=C2)O)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)








![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)

![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
